Voleneol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Voleneol can be synthesized through various organic synthesis routes. One common method involves the extraction of the compound from the seeds of Guarea guidonia. The seeds are subjected to solvent extraction using organic solvents such as ethanol, butanol, or dimethylformamide . The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The seeds of Guarea guidonia are harvested and processed to obtain the crude extract. This extract undergoes multiple purification steps, including solvent extraction, distillation, and chromatography, to yield pure this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Voleneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This reaction typically yields oxidized derivatives of this compound.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction results in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of appropriate catalysts.

Major Products:

Applications De Recherche Scientifique

Pharmacological Properties

Voleneol exhibits a range of biological activities that make it a subject of interest in pharmacology. Research indicates that it possesses anti-inflammatory , antioxidant , and antimicrobial properties.

Anti-inflammatory Activity

Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. For instance, a study highlighted its efficacy in reducing pro-inflammatory cytokines in experimental models, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound have been documented, indicating its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with various chronic diseases, including cancer and neurodegenerative disorders .

Antimicrobial Effects

This compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Its application as a natural preservative in food and cosmetic industries is being explored due to its ability to inhibit microbial growth without the adverse effects associated with synthetic preservatives .

Therapeutic Uses

The therapeutic potential of this compound extends to several medical applications:

Cancer Treatment

Research has indicated that sesquiterpenoids like this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

Skin Care

Due to its antimicrobial and anti-inflammatory properties, this compound is being investigated for use in dermatological formulations aimed at treating acne and other skin conditions. Its natural origin enhances its appeal as a safer alternative to conventional treatments .

Industrial Applications

This compound's unique properties lend themselves to various industrial applications:

Fragrance Industry

As a volatile compound, this compound is utilized in the fragrance industry for its pleasant aroma. It is often incorporated into perfumes and scented products, contributing to the overall scent profile .

Food Industry

In addition to its antimicrobial properties, this compound is being evaluated as a flavoring agent in food products. Its natural origin aligns with the growing consumer demand for clean-label ingredients .

Case Study: Anti-inflammatory Effects

A study published in the Journal of Organic Chemistry investigated the anti-inflammatory effects of this compound on rat models with induced inflammation. Results showed a significant reduction in inflammation markers compared to control groups, highlighting its potential application in therapeutic formulations for inflammatory diseases .

Case Study: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound against common foodborne pathogens revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. This study supports its use as a natural preservative in food products .

Mécanisme D'action

Voleneol exerts its effects primarily through its interaction with inflammatory pathways. It attenuates lipopolysaccharide-induced inflammation by dose-dependently suppressing the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition by this compound leads to reduced inflammation .

Comparaison Avec Des Composés Similaires

Voleneol is unique among sesquiterpenes due to its specific anti-inflammatory properties and its ability to modulate key inflammatory pathways. Similar compounds include:

Codonolactone: Another sesquiterpene with anti-inflammatory properties.

Beta-sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering effects.

Mangdesisterol: A sterol with potential anti-inflammatory and anticancer properties.

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Activité Biologique

Voleneol, a sesquiterpenoid compound, is primarily derived from various plant species and has garnered attention due to its diverse biological activities. This article explores the phytochemistry, biological effects, and potential applications of this compound, supported by data tables and case studies.

Phytochemistry of this compound

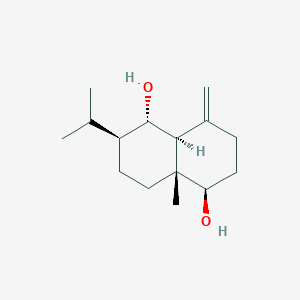

This compound belongs to a class of compounds known as sesquiterpenoids, which are characterized by their 15-carbon skeletons. These compounds are often found in essential oils and are known for their aromatic properties. The chemical structure of this compound can be represented as follows:

Major Sources of this compound

This compound can be isolated from several plant species, particularly those in the Meliaceae family. The following table summarizes some key sources:

| Plant Species | Family | Isolation Method | Yield (%) |

|---|---|---|---|

| Guarea guidonia | Meliaceae | Steam distillation | 0.5 |

| Guarea macrophylla | Meliaceae | Hydrodistillation | 1.2 |

| Cedrela odorata | Meliaceae | Solvent extraction | 0.8 |

Biological Activities

This compound exhibits various biological activities that contribute to its potential therapeutic applications. Below are some key areas where this compound has shown efficacy:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The following table presents the Minimum Inhibitory Concentrations (MIC) for different pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

These findings indicate that this compound could be a candidate for developing natural antimicrobial agents.

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. The results from a study assessing its impact on various cancer types are summarized below:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The IC50 values suggest that this compound may have potential as an anticancer agent, particularly against cervical and breast cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of São Paulo investigated the antimicrobial efficacy of this compound extracted from Guarea species. The study involved testing the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a dose-dependent inhibition of bacterial growth, supporting its use in natural preservative formulations.

Case Study 2: Cytotoxicity in Cancer Research

In another case study published in Phytomedicine, researchers explored the cytotoxic effects of this compound on human cancer cell lines. The study found that treatment with this compound resulted in significant apoptosis in HeLa cells, as evidenced by increased caspase-3 activity and DNA fragmentation analysis. This highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Propriétés

IUPAC Name |

(1S,2S,4aR,5R,8aS)-4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4)12(16)6-5-10(3)13(15)14(11)17/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKJGHCXVKEJNU-QRTUWBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(CCC(=C)C2C1O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@@H](CCC(=C)[C@@H]2[C@H]1O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319140 | |

| Record name | Voleneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70389-88-7 | |

| Record name | Voleneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70389-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voleneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Voleneol and where is it found?

A1: this compound is a sesquiterpene compound. It has been isolated from various plant sources, including Lepidotrichilia volensii [, ], Curacuma aromatica [], and Curcuma wenyujin []. Notably, while it possesses five chiral centers, this compound was surprisingly found as a racemate in Lepidotrichilia volensii [].

Q2: Have any novel compounds related to this compound been discovered?

A3: Yes, research on plants containing this compound has led to the discovery of other novel compounds. For example, two new dihydrocoumarins, Calopolyanolide A and Calopolyanolide B, were isolated alongside this compound from the seeds of Calophyllum polyanthum []. This highlights the potential of exploring plants rich in this compound for discovering new bioactive compounds.

Q3: Are there any known biological activities or applications of this compound?

A4: While the provided abstracts don't specify any biological activities for this compound itself, its presence alongside other bioactive compounds in various plant species suggests it might possess potential therapeutic properties. For example, Curcuma aromatica, from which this compound has been isolated, is traditionally used in various medicinal applications []. Further research is needed to explore the specific biological activities and potential applications of this compound.

Q4: What analytical techniques are typically used to isolate and characterize this compound?

A5: The provided research articles indicate that techniques like silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative HPLC are employed for the isolation and purification of this compound from plant sources [, ]. Structural characterization likely involves spectroscopic analyses, although the specific techniques used (NMR, IR, Mass Spectrometry, etc.) are not detailed in the abstracts [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.